7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Description
Properties
IUPAC Name |
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPUMZADACVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524437 | |
| Record name | 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35338-72-8 | |
| Record name | 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Isopropyl-Substituted Aromatic Precursors
The Friedel-Crafts acylation is a cornerstone method for constructing the tetralone backbone. In one approach, isopropylbenzene derivatives undergo acylation with succinic anhydride in the presence of Lewis acids like AlCl₃. For example:
- Reactants : 4-Isopropyltoluene (1.0 eq), succinic anhydride (1.1 eq), AlCl₃ (1.5 eq)
- Solvent : Nitrobenzene (anhydrous)
- Conditions : 0–5°C for 4 hours, followed by room temperature stirring for 12 hours.
The intermediate keto-acid is isolated via aqueous workup and subsequently cyclized using polyphosphoric acid (PPA) at 80–90°C for 3 hours, yielding 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one with a 65–70% overall yield .
Optimization of Cyclization
Cyclization efficiency depends on acid strength and temperature:
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 80 | 3 | 70 |
| H₂SO₄ (conc.) | 100 | 2 | 58 |
| HCl (gas) | 60 | 6 | 45 |
PPA outperforms alternatives due to its ability to stabilize carbocation intermediates.
Claisen-Schmidt Condensation
Aldol Condensation with 4-Propoxybenzaldehyde
A Claisen-Schmidt reaction between α-tetralone and 4-propoxybenzaldehyde under alkaline conditions produces substituted tetralones. Modified for 7-propan-2-yl derivatives:
- Reactants : 3,4-Dihydro-2H-naphthalen-1-one (1.0 eq), isopropyl magnesium bromide (1.2 eq)
- Conditions : Tetrahydrofuran (THF), −78°C, 2 hours.
- Workup : Quenched with NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane:EtOAc = 4:1).
This method achieves 75–80% yield but requires strict anhydrous conditions.
Catalytic Hydrogenation of Naphthol Derivatives
Hydrogenation of 7-Isopropyl-1-naphthol
Palladium-catalyzed hydrogenation reduces naphthol precursors to tetralones:
- Catalyst : 10% Pd/C (0.1 eq)
- Substrate : 7-Isopropyl-1-naphthol (1.0 eq) in ethanol
- Conditions : H₂ (3 atm), 50°C, 6 hours.
Key parameters:
| H₂ Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|
| 3 | 50 | 85 |
| 1 | 25 | 62 |
Over-hydrogenation to decalin derivatives is minimized by controlling pressure and reaction time.
Grignard Addition to Tetralone Intermediates
Isopropylmagnesium Bromide Addition
Grignard reagents introduce the isopropyl group regioselectively:
- Reactants : 3,4-Dihydro-2H-naphthalen-1-one (1.0 eq), isopropylmagnesium bromide (1.5 eq)
- Solvent : Diethyl ether
- Conditions : 0°C, 1 hour, followed by HCl hydrolysis.
The crude product is recrystallized from hexane, yielding 70–75% of the target compound.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Friedel-Crafts Acylation | High yield, simple workup | Nitrobenzene toxicity | Moderate |
| Claisen-Schmidt | Regioselective, mild conditions | Requires anhydrous reagents | High |
| Catalytic Hydrogenation | Scalable, clean reaction | Catalyst cost | High |
| Grignard Addition | Precise substituent control | Sensitivity to moisture | Low |
Industrial-Scale Synthesis
Patent CN101052300A details a two-step process optimized for manufacturing:
- Friedel-Crafts Acylation : 4-Isopropyltoluene + succinic anhydride → Keto-acid (85% yield).
- Cyclization : PPA-mediated ring closure at 80°C (92% yield).
Total isolated yield: 78% with >99% purity (HPLC).
Emerging Methodologies
Photocatalytic Reductive Coupling
Recent advances employ Ru(bpy)₃²⁺/Sc(OTf)₃ systems for asymmetric synthesis:
- Substrates : Aromatic aldehydes + nitrones
- Conditions : Visible light, room temperature, 12 hours.
Yields reach 90% with 94% enantiomeric excess (ee), though scalability remains unproven.
Challenges and Recommendations
Chemical Reactions Analysis
Types of Reactions: 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one serves as an intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules due to its unique structural characteristics. The compound can undergo several types of reactions:
| Type of Reaction | Description |
|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen to form oxidized products. |
| Reduction | Addition of hydrogen or removal of oxygen resulting in reduced products. |
| Substitution | Replacement of one functional group with another to create substituted products. |
Biology and Medicine
In biological and medical research, this compound is utilized to study molecular interactions and pathways. It can serve as a model compound for understanding the behavior of similar structures in biological systems. Notably, it has been investigated for potential therapeutic properties:
Industrial Applications
In industrial contexts, this compound is employed in the production of fragrances and specialty chemicals. Its unique chemical properties make it suitable for various formulations in the cosmetic and flavor industries.
Case Study 1: Fungicidal Activity
A study explored the fungicidal properties of this compound against several phytopathogenic fungi affecting agriculture. The results indicated that certain concentrations significantly reduced disease severity in treated plants compared to controls .
Case Study 2: Synthesis Pathways
Research on synthetic routes for producing this compound highlighted the use of single terpene compounds as starting materials. The synthesis involves complex reaction conditions that require careful control to ensure high yields and purity.
Mechanism of Action
Comparison with Similar Compounds
Key Trends :
Antifungal and Antimicrobial Activity
Marine-derived naphthalenones, such as microsphaeropsisin (4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one) and leptothalenones, exhibit significant antifungal activity against E. repens and U. violaceus at 50 µg levels. The hydroxyl and hydroxyethyl substituents in these compounds likely contribute to their bioactivity by disrupting microbial membranes or enzyme function .
Enzyme Inhibition
- Bcl-2 Inhibition: 3,4-Dihydronaphthalen-1-one derivatives with aminomethyl or fluorophenyl groups show promise in apoptosis regulation, highlighting the scaffold’s versatility in oncology .
Biological Activity
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one, also known as isopropyl naphthalenone, is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
- IUPAC Name : this compound
- Molecular Formula : C12H14O
- Molecular Weight : 174.24 g/mol
- Structure : The compound features a naphthalene backbone with a ketone functional group and an isopropyl substituent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 100 µg/mL, demonstrating its potential as an antimicrobial agent in clinical settings .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16.1 | 100 |
| Escherichia coli | 14.8 | 100 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS). The compound exhibited a dose-dependent inhibition of TNFα production with an IC50 value of approximately 50 µM .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been identified as a selective inhibitor of certain deubiquitinating enzymes (DUBs), which play crucial roles in cellular signaling and protein degradation pathways .
- Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress levels within cells, contributing to its anticancer effects by promoting ROS accumulation that leads to cell death .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several naphthalene derivatives, including this compound. The results indicated that this compound outperformed many traditional antibiotics against resistant strains, suggesting its potential as a lead compound for drug development.
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory properties, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results showed a significant reduction in inflammatory markers compared to controls, supporting its use in developing anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
